

# Application Notes and Protocols: Synergistic Effects of Foretinib in Combination Cancer Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Foretinib*

Cat. No.: *B612053*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

**Introduction:** **Foretinib** (GSK1363089) is an oral multi-kinase inhibitor that primarily targets MET, vascular endothelial growth factor receptor 2 (VEGFR2), RON, AXL, and TIE-2.[1][2][3] Its ability to simultaneously inhibit pathways involved in tumor proliferation, angiogenesis, and invasion makes it a compelling agent in oncology.[4] However, as with many targeted therapies, monotherapy can be limited by primary or acquired resistance.[5] Combination therapy, which pairs therapeutic agents to target multiple pathways, offers a strategy to enhance efficacy, overcome resistance, and improve patient outcomes.[6] These application notes summarize key synergistic combinations of **Foretinib** with other anti-cancer agents and provide detailed protocols for evaluating such synergies.

## Synergistic Combinations of Foretinib Foretinib with HER/EGFR-Targeted Agents

**Rationale:** Co-activation of MET and Human Epidermal Growth Factor Receptor (HER) family members (EGFR/HER1, HER2) is a known mechanism of resistance to HER-targeted therapies in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[7][8] MET amplification can confer resistance to EGFR inhibitors like erlotinib and gefitinib.[7] By simultaneously inhibiting both MET and HER pathways, the combination of **Foretinib** with agents like erlotinib or lapatinib can produce potent synergistic anti-tumor effects.[1][7]

Quantitative Data Summary: The combination of **Foretinib** with HER-targeted agents has shown significant synergy in tumor cell lines with MET and HER1/2 co-activation.

| Cell Line  | Cancer Type                   | Combination           | Key Findings                                                                                                    | Reference |
|------------|-------------------------------|-----------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| H1993      | Lung                          | Foretinib + Erlotinib | Synergistic cell growth inhibition (CI = 0.25-0.37).<br>Foretinib reverses HGF-induced resistance to erlotinib. | [7]       |
| HN5        | Head and Neck                 | Foretinib + Lapatinib | Synergistic growth inhibition (CI = 0.29-0.34).                                                                 | [7]       |
| BT549      | Triple-Negative Breast Cancer | Foretinib + Lapatinib | Synergistic interaction in suppressing growth and survival (CI < 1).                                            | [8]       |
| MDA-MB-468 | Triple-Negative Breast Cancer | Foretinib + Lapatinib | Dose-dependent synergistic interaction observed.                                                                | [8]       |

CI: Combination Index; a value < 1 indicates synergy.

Signaling Pathway and Mechanism of Synergy: **Foretinib** blocks the HGF/MET signaling axis, while HER-targeted agents like Erlotinib and Lapatinib inhibit the EGF/HER axis. In cells where both pathways are active, this dual blockade prevents compensatory signaling, leading to a more profound and durable inhibition of downstream pro-survival pathways, primarily the RAS/MAPK and PI3K/AKT pathways.[1][7]



[Click to download full resolution via product page](#)

Caption: Dual inhibition of MET and EGFR/HER2 pathways by **Foretinib** and EGFR inhibitors.

## Foretinib with Immunotherapy

Rationale: The tumor microenvironment (TME) plays a critical role in cancer progression and response to immunotherapy. **Foretinib** can remodel the TME to be more favorable for an anti-tumor immune response. Specifically, it can increase PD-L1 levels on tumor cells, potentially sensitizing them to immune checkpoint inhibitors like anti-PD-1 antibodies.[9]

Quantitative Data Summary: In preclinical models of colorectal carcinoma (CRC), combining **Foretinib** with an anti-PD-1 antibody demonstrated significant efficacy.

| Animal Model              | Cancer Type          | Combination              | Key Findings                                                      | Reference |
|---------------------------|----------------------|--------------------------|-------------------------------------------------------------------|-----------|
| CT26 Tumor-bearing mice   | Colorectal Carcinoma | Foretinib + anti-PD-1 Ab | 83% tumor regression without relapse; prolonged overall survival. | [9]       |
| MC38 Tumor-bearing mice   | Colorectal Carcinoma | Foretinib + anti-PD-1 Ab | 50% tumor regression without relapse; prolonged overall survival. | [9]       |
| CT26-Luc Metastasis Model | Colorectal Carcinoma | Foretinib + anti-PD-1 Ab | Inhibited metastasis to the lung.                                 | [9]       |

Mechanism of Synergy: **Foretinib** activates the JAK2-STAT1 pathway, leading to increased PD-L1 expression on tumor cells, which enhances the target for anti-PD-1 therapy. Furthermore, the combination therapy remodels the TME by increasing the infiltration and function of T cells while decreasing the population of M2-phenotype tumor-associated macrophages (TAMs), which are typically immunosuppressive.[9]





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug: Foretinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Combination Foretinib and Anti-PD-1 Antibody Immunotherapy for Colorectal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Synergistic Effects of Foretinib in Combination Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612053#synergistic-effects-of-foretinib-in-combination-with-other-cancer-drugs>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)